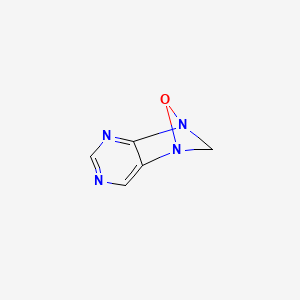
8H-7,9-Epoxypurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-7,9-Epoxypurine is a heterocyclic organic compound that belongs to the purine family It is characterized by an epoxide group fused to the purine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-7,9-Epoxypurine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 7,9-dihydro-8H-purin-8-one with an oxidizing agent to introduce the epoxide group. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as sodium bis(trimethylsilyl)amide .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize large-scale reactors and continuous flow systems to optimize reaction conditions and minimize by-products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8H-7,9-Epoxypurine undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted purines, which can be further utilized in various synthetic applications .
Scientific Research Applications
8H-7,9-Epoxypurine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Mechanism of Action
The mechanism of action of 8H-7,9-Epoxypurine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The epoxide group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity or disruption of DNA replication. This compound is particularly effective in targeting cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
7,9-Dihydro-8H-purin-8-one: Lacks the epoxide group but shares the purine core structure.
2-Amino-7,9-dihydro-8H-purin-8-one: Contains an amino group, offering different reactivity and biological activity.
Uniqueness
8H-7,9-Epoxypurine is unique due to its epoxide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and advanced materials .
Properties
CAS No. |
727414-27-9 |
|---|---|
Molecular Formula |
C5H4N4O |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
9-oxa-1,3,5,8-tetrazatricyclo[6.1.1.02,7]deca-2,4,6-triene |
InChI |
InChI=1S/C5H4N4O/c1-4-5(7-2-6-1)9-3-8(4)10-9/h1-2H,3H2 |
InChI Key |
WZAVJLAYNLEDNX-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C3=CN=CN=C3N1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


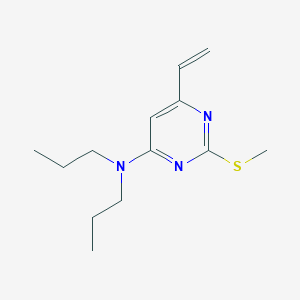
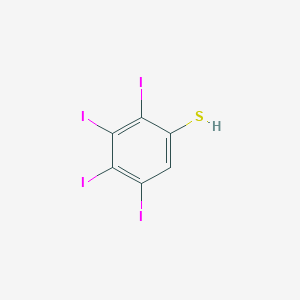
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)
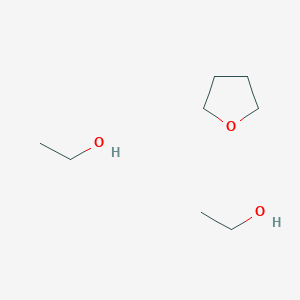
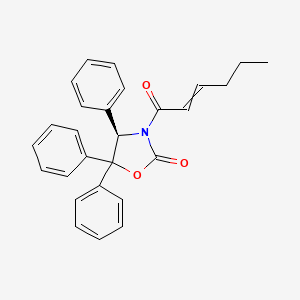
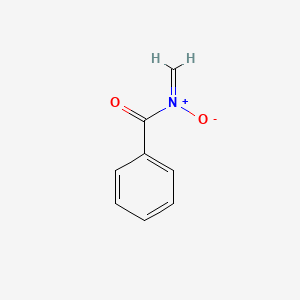


![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)
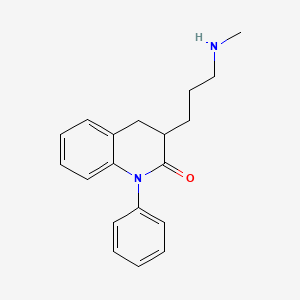
![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)
![5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14233146.png)
